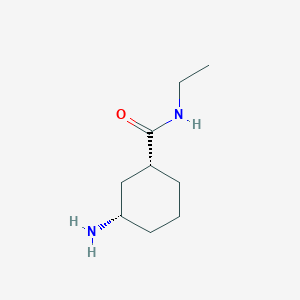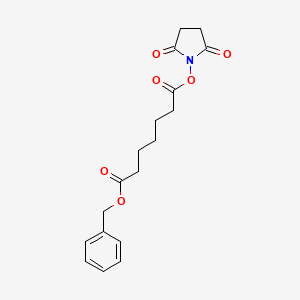
1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to an octanedioate backbone, with a 2,5-dioxopyrrolidin-1-yl moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate typically involves a multi-step process. One common method includes the esterification of octanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. This is followed by the introduction of the 2,5-dioxopyrrolidin-1-yl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
化学反应分析
Types of Reactions: 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, octanediol.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
科学研究应用
1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
作用机制
The mechanism by which 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate exerts its effects is primarily through its interaction with biological targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, its anticonvulsant properties are believed to result from its ability to inhibit certain ion channels in the nervous system, thereby reducing neuronal excitability .
相似化合物的比较
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Shares the 2,5-dioxopyrrolidin-1-yl group but differs in the backbone structure.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: Analogues with variations in the alkyl chain length and substitution patterns.
Uniqueness: 1-Benzyl 8-(2,5-dioxopyrrolidin-1-yl)octanedioate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its longer octanedioate backbone compared to similar compounds may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
属性
IUPAC Name |
1-O-benzyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c21-16-12-13-17(22)20(16)26-19(24)11-7-2-1-6-10-18(23)25-14-15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXBKCZFFHSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














